2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide is a compound with a unique structure featuring both a cyclohexyl ring and a pyrazine moiety. This compound can be used in a range of applications spanning various scientific fields due to its notable chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide can be approached via several methods. One common route is the coupling reaction between an appropriate pyrazine derivative and a cyclohexyl amine precursor, followed by cyclization to form the imidazolidine ring.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up through continuous flow chemistry, ensuring efficient and consistent production. Reaction conditions such as temperature, solvent choice, and catalysts would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to potentially form hydroxylated derivatives.
Reduction: Using reducing agents to modify the cyclohexyl ring.
Substitution: Nucleophilic or electrophilic substitutions at specific positions on the pyrazine ring or the imidazolidine moiety.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, lithium aluminium hydride, or halogenating agents can be employed depending on the desired reaction. Conditions would typically involve controlled temperatures and suitable solvents like dichloromethane or dimethylformamide.
Major Products: The reactions can yield a range of products including hydroxylated, halogenated, or alkyl-substituted derivatives, each retaining the core structure of the original compound.
Scientific Research Applications
2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide has applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Exploring its activity as a candidate for therapeutic agents due to its unique structure.
Industry: Possible applications in material science for developing novel materials with specific properties.
Mechanism of Action
This compound exerts its effects through specific interactions with molecular targets. The cyclohexyl and pyrazine rings facilitate binding to proteins or enzymes, while the imidazolidine ring can interact with nucleophilic sites. Pathways involved may include enzyme inhibition or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds:
2-oxo-N-(cyclohexyl)imidazolidine-1-carboxamide
N-(4-(pyrazin-2-yloxy)cyclohexyl)-1,3-dimethylurea
Pyrazine-2-carboxamide derivatives
Uniqueness: 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide stands out due to the presence of the imidazolidine ring in conjunction with the cyclohexyl and pyrazine moieties, offering a distinct set of reactivity and biological activity profiles compared to its analogues.
Biological Activity
The compound 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structure, characterized by the presence of a cyclohexyl ring and a pyrazinyl group, suggests diverse biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is C14H18N4O2 , with a molecular weight of 278.32 g/mol . Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Preliminary studies indicate that This compound exhibits significant biological activity. The compound may act as a modulator of specific receptors or enzymes involved in various physiological processes.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the pyrazinyl and cyclohexyl groups is believed to enhance its binding affinity to biological targets.
Structural Feature | Impact on Activity |
---|---|
Pyrazinyl Group | Enhances receptor binding |
Cyclohexyl Ring | Contributes to hydrophobic interactions |
Imidazolidine Core | Potentially stabilizes the active conformation |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- Antitumor Activity : Research on pyrazole derivatives has shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects in breast cancer models, indicating that modifications to the imidazolidine core could yield potent anticancer agents .
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antimicrobial activity against a range of pathogens, suggesting that the target compound may also exhibit similar properties .
Properties
IUPAC Name |
2-oxo-N-(4-pyrazin-2-yloxycyclohexyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c20-13-17-7-8-19(13)14(21)18-10-1-3-11(4-2-10)22-12-9-15-5-6-16-12/h5-6,9-11H,1-4,7-8H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCSSKGIURPQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N2CCNC2=O)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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